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Compound of Interest

(S)-Methyl 2-amino-2-
Compound Name:
phenylacetate

Cat. No.: B1586789

Introduction

(S)-Methyl 2-amino-2-phenylacetate, also known as Methyl L-phenylglycinate, is a chiral a-
amino acid ester of significant interest in synthetic organic chemistry and drug development. It
serves as a crucial building block for synthesizing a variety of pharmaceuticals, including
antibiotics and peptidomimetics. The precise characterization of this molecule is paramount for
quality control, reaction monitoring, and regulatory compliance. This technical guide provides
an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this
compound. The methodologies and interpretations presented herein are grounded in
established spectroscopic principles to ensure scientific integrity and reproducibility.

The fundamental properties of (S)-Methyl 2-amino-2-phenylacetate are summarized below.

Property Value Source(s)
Molecular Formula CoH11NO2 [1]
Molecular Weight 165.19 g/mol [1]
Chirality (S)-enantiomer [1]
Appearance Solid
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This guide is designed for researchers, scientists, and drug development professionals who
require a robust understanding of the spectroscopic profile of this important chiral intermediate.

Overall Analytical Workflow

The comprehensive characterization of (S)-Methyl 2-amino-2-phenylacetate involves a multi-
technique approach to confirm its identity, structure, and purity. The logical flow of analysis
ensures each aspect of the molecule's structure is validated.
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Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic
connectivity of an organic molecule. For (S)-Methyl 2-amino-2-phenylacetate, both *H and 13C
NMR are essential for confirming the presence and chemical environment of each unique
proton and carbon atom.
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Disclaimer: Experimental NMR spectra for the free base form of (S)-Methyl 2-amino-2-
phenylacetate are not widely available in public databases. The following data interpretation is
based on established chemical shift principles and data from closely related analogs. The
analysis also includes predicted shifts for the more common hydrochloride salt form,
highlighting the expected spectral changes upon protonation of the amine.

Principles and Experimental Causality

1H NMR provides information on the number of different types of protons, their electronic
environment, and their proximity to other protons. Key experimental choices include the
selection of a deuterated solvent that fully dissolves the analyte without exchanging with labile
protons (e.g., CDCIs for the free base, DMSO-de or D20 for the hydrochloride salt). A standard
400-600 MHz spectrometer is typically sufficient to resolve all signals.[2]

13C NMR identifies all unique carbon atoms in the molecule. Due to the low natural abundance
of the 13C isotope, a greater number of scans are required compared to *H NMR to achieve an
adequate signal-to-noise ratio.[3] Proton-decoupled mode is standard, resulting in sharp singlet
peaks for each carbon.

Standard Experimental Protocol (*H and **C NMR)

o Sample Preparation: Dissolve approximately 5-10 mg of (S)-Methyl 2-amino-2-
phenylacetate in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs) in a
standard 5 mm NMR tube.

e Instrument Setup:

o Tune and shim the spectrometer probe for the specific sample to ensure optimal magnetic
field homogeneity.

o For 'H NMR, acquire spectra using a standard single-pulse experiment. A pulse angle of
30-45° and a relaxation delay of 1-2 seconds are typical.

o For 3C NMR, use a standard proton-decoupled pulse program (e.g., zgpg30). A relaxation
delay of 2 seconds is generally sufficient.

o Data Acquisition:
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o Acquire 8-16 scans for *H NMR and 128-1024 scans for 3C NMR, depending on sample
concentration and instrument sensitivity.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the resulting spectrum and perform baseline correction.

o Calibrate the chemical shift axis using the residual solvent peak (e.g., CDClsz at 7.26 ppm
for *H and 77.16 ppm for $3C) or an internal standard like Tetramethylsilane (TMS).

Data Interpretation and Predicted Spectra

Structure and Atom Numbering:

1H NMR Predicted Data (400 MHz, CDCl3)
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Label Protons
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Multiplicit
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n

Assighm
ent
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Ar-H 5H

~7.2-7.4

Multiplet

5H

Phenyl
Ring

Standard
chemical
shift for
monosubsti
tuted
benzene
ring

protons.

a-H 1H

Singlet

1H

Benzylic
CH
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adjacent
phenyl
ring,
nitrogen,
and

carbonyl

group.

o-H 3H

Singlet

3H

Methoxy
CHs

Typical
shift for a
methyl
ester.

~1.8-2.5

Broad

Singlet

2H

Amine NH2

Labile
protons;
signal is
often broad
and its
position is
concentrati
on-

dependent.
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» Note on Hydrochloride Salt: If analyzing the HCI salt (in DMSO-de or D20), the primary
amine becomes a protonated ammonium group (-NHs*). The a-H signal would shift
downfield significantly (to >5.0 ppm) due to the strong electron-withdrawing effect of the -
NHs* group. The amine protons would appear as a very broad signal further downfield, or
exchange with D20 and disappear.

13C NMR Predicted Data (100 MHz, CDCls)
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Label

Carbon

Predicted Shift
(ppm)

Assignment

Rationale

1C

~174-175

Ester Carbonyl
(C=0)

Characteristic
chemical shift for
an ester carbonyl

carbon.

Ar-C (ipso)

1C

~138-140

Phenyl C
(substituted)

Quaternary
carbon attached
to the chiral
center; often has

lower intensity.

Ar-C (ortho,

meta)

4C

~127-129

Phenyl CH

Aromatic
carbons. Due to
symmetry, ortho
and meta
carbons may be
equivalent or
have very close
shifts.

Ar-C (para)

1C

~126-127

Phenyl CH

Aromatic carbon
furthest from the

substituent.

a-C

1C

~58-60

Benzylic CH

Aliphatic carbon
significantly
deshielded by
attached N,
C=0, and phenyl

groups.

0-C

1C

~52-53

Methoxy CHs

Typical shift for a
methyl ester

carbon.
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» Note on Hydrochloride Salt: For the HCI salt, the a-C signal would also be expected to shift
downfield by several ppm due to the electron-withdrawing ammonium group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The spectrum arises from the absorption of infrared radiation, which excites
molecular vibrations (stretching and bending). For (S)-Methyl 2-amino-2-phenylacetate, IR is
ideal for confirming the presence of the amine (N-H), the ester (C=0), and the aromatic ring.

Principles and Experimental Causality

The absorption of IR radiation occurs only when a vibration results in a change in the
molecule's dipole moment. The ester carbonyl (C=0) bond is highly polarized and gives rise to
a very strong, sharp absorption, making it one of the most diagnostic peaks in the spectrum.[4]
The primary amine (-NHz) group is also highly characteristic, typically showing two distinct
stretching bands (symmetric and asymmetric) for the N-H bonds.[5] The choice of Attenuated
Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample
preparation and is suitable for solid samples.

Standard Experimental Protocol (ATR-FTIR)

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

o Sample Application: Place a small amount of the solid (S)-Methyl 2-amino-2-phenylacetate
powder directly onto the ATR crystal.

o Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal.

o Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of
4000-400 cm~1 with a resolution of 4 cm~1,

o Data Processing: The resulting spectrum is typically displayed in terms of percent
transmittance (%T).
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Data Interpretation and Predicted Spectrum

Predicted IR Absorption Data

Wavenumber ] ] . Functional Group
Intensity Vibration Type .
(cm™) Assignment
) N-H Asymmetric & Primary Amine (-NHz)
3400-3250 Medium, Two Bands )
Symmetric Stretch [51[6]
3100-3000 Medium-Weak C-H Stretch Aromatic (sp? C-H)
) Aliphatic (sp3® C-H
3000-2850 Medium-Weak C-H Stretch
from CH and CHs)
~1740 Strong, Sharp C=0 Stretch Ester Carbonyl[4]
~1600, ~1495, ~1450 Medium-Weak C=C stretch (in-ring) Aromatic Ring
) ) ) Primary Amine (-NHz)
~1650-1580 Medium N-H Bend (Scissoring) 5]
1300-1000 Strong C-O Stretch Ester (O-C-C)
Monosubstituted
900-675 Strong C-H Bend ("oop")

Aromatic Ring

The most diagnostic peaks for confirmation are the pair of N-H stretches above 3200 cm~* and
the strong, sharp ester C=0 stretch around 1740 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural
information through the analysis of its fragmentation patterns. Electrospray lonization (ESI) is a
soft ionization technique well-suited for polar molecules like amino acid esters, typically
generating a protonated molecular ion [M+H]*.

Principles and Experimental Causality

In ESI-MS, the analyte is ionized directly from a solution, forming gaseous ions with minimal
fragmentation in the source. The resulting mass spectrum shows the mass-to-charge ratio
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(m/z) of the ions. For (S)-Methyl 2-amino-2-phenylacetate (MW = 165.19), the primary ion
observed in positive mode ESI will be the protonated molecule [M+H]* at m/z 166.2.

Tandem mass spectrometry (MS/MS) can be used to gain further structural insight. The [M+H]*
ion is isolated and subjected to Collision-Induced Dissociation (CID), causing it to fragment in a
predictable manner. The fragmentation pathways are governed by the relative stability of the
resulting fragment ions and neutral losses. Common fragmentation pathways for protonated a-
amino acid esters include the loss of small neutral molecules like methanol or formic acid, and
cleavage of the bonds alpha to the nitrogen and carbonyl groups.[7][8]

Standard Experimental Protocol (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample (~1-10 pg/mL) in a suitable
solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote
protonation.

« Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

e Instrument Parameters (Positive lon Mode):
o Set the capillary voltage to an appropriate value (e.g., +3.5 to +4.5 kV).
o Optimize nebulizing gas flow and drying gas temperature to ensure efficient desolvation.
o Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
e MS/MS Analysis (Optional):
o Select the [M+H]* ion (m/z 166.2) as the precursor for CID.

o Apply collision energy to induce fragmentation and acquire the product ion spectrum.

Data Interpretation and Predicted Fragmentation

Predicted ESI-MS Data
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miz lon Description

166.2 [M+H]* Protonated Molecular lon

Loss of methanol (from ester)

and carbon monoxide, or

106.1 [M+H - CHsOH - COJ* or formation of phenyliminium ion
' [C7HsN]* after loss of methoxycarbonyl
group. A very common and
stable fragment.
149.1 [M+H - NHs]*+ Loss of ammonia.
Tropylium ion, characteristic of
91.1 [C7HA]* benzyl groups (less common in

ESI than EI).

Primary Fragmentation Pathway:

The most likely fragmentation pathway for the protonated molecule involves cleavage of the
ester and the bond between the alpha-carbon and the carbonyl carbon, driven by the stability

of the resulting iminium ion.
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Caption: Predicted ESI-MS/MS Fragmentation of [M+H]*.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous
characterization of (S)-Methyl 2-amino-2-phenylacetate. *H and 13C NMR confirm the carbon-
hydrogen framework and atomic connectivity. IR spectroscopy validates the presence of key
functional groups—the primary amine and the methyl ester. Mass spectrometry confirms the
molecular weight and provides structural clues through predictable fragmentation patterns.
Together, these techniques form a self-validating system essential for ensuring the quality and
identity of this critical chiral building block in research and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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